molecular formula C26H21ClN4O2S B2368187 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034282-66-9

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2368187
CAS No.: 2034282-66-9
M. Wt: 488.99
InChI Key: NIORXPHSNKZWQT-UHFFFAOYSA-N
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Description

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H21ClN4O2S and its molecular weight is 488.99. The purity is usually 95%.
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Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule with potential pharmaceutical applications. It is characterized by a unique structure that includes various functional groups, such as oxazole, thioether, and pyrimidine moieties. Given its structural complexity, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

PropertyValue
Molecular Formula C19H23ClN2O3S
Molecular Weight 394.92 g/mol
CAS Number 1015859-04-7

Anticancer Activity

Preliminary studies suggest that compounds with structural similarities to This compound exhibit significant anticancer properties. In particular, compounds that include the 4-chlorophenyl group have been shown to inhibit key signaling pathways involved in cancer progression.

  • Kinase Inhibition : Research has indicated that similar compounds can inhibit kinases such as AKT2/PKBβ, which is crucial in glioma malignancy. For example, a related compound demonstrated low micromolar activity against AKT2 and inhibited the formation of neurospheres in glioblastoma stem cells without significant cytotoxicity towards non-cancerous cells .
  • Cell Line Studies : The anticancer efficacy of related compounds has been evaluated on various glioma cell lines (e.g., U87MG, C6). These studies revealed that certain derivatives could induce cell death effectively while being less harmful to normal cells .

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activity. Compounds containing thioether and oxazole functionalities have been associated with antibacterial effects. For instance, derivatives bearing similar moieties have shown promising results against various bacterial strains .

Study 1: Anticancer Efficacy in Glioblastoma

In a study involving several pyrano[2,3-c]pyrazoles, one compound (designated as 4j ) was identified for its potent inhibitory effects on glioma cell growth. This compound exhibited an IC50 value of approximately 12 μM against AKT2 and showed significant inhibition of neurosphere formation in primary patient-derived glioma stem cells .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the synthesis of piperidine derivatives highlighted the potential antibacterial action of compounds similar to This compound . The study reported effective enzyme inhibition (e.g., acetylcholinesterase) alongside antibacterial activity against selected strains .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c1-15-21(29-24(33-15)17-7-9-18(27)10-8-17)14-34-26-30-22-20(16-5-3-2-4-6-16)13-28-23(22)25(32)31(26)19-11-12-19/h2-10,13,19,28H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIORXPHSNKZWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(C(=O)N3C5CC5)NC=C4C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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